molecular formula C17H22N2O B585178 N,N-Diallyl-5-methoxytryptamine CAS No. 928822-98-4

N,N-Diallyl-5-methoxytryptamine

Cat. No. B585178
CAS RN: 928822-98-4
M. Wt: 270.376
InChI Key: HGRHWEAUHXYNNP-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-methoxytryptamine, also known as 5-MeO-DALT, is a psychoactive substance primarily sold over the Internet as a ‘research chemical’ or 'plant food’ . It is a psychedelic tryptamine first synthesized by Alexander Shulgin .


Molecular Structure Analysis

The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine . The molecular formula is C17H22N2O . The molecular weight is 270.37 g/mol .


Physical And Chemical Properties Analysis

N,N-Diallyl-5-methoxytryptamine is a member of tryptamines . The molecules in the unit cell are held together in infinite chains by strong N—H N hydrogen bonds .

Scientific Research Applications

Mechanism of Action

Target of Action

N,N-Diallyl-5-methoxytryptamine, also known as 5-MeO-DALT, is a synthetic analog of O-methylbufotenine . It primarily targets the 5-hydroxytryptamine (5-HT) receptors , particularly 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT6 . These receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They play a crucial role in the neurotransmission of serotonin, which affects mood, cognition, and perception .

Mode of Action

5-MeO-DALT binds to the 5-HT receptors with Ki values lower than 10μM . This binding alters the normal functioning of these receptors, leading to changes in the transmission of serotonin signals. The compound also acts as a DAT and SERT monoamine reuptake inhibitor

Biochemical Pathways

The inhibition of monoamine reuptake can also lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can have various psychological and physiological effects .

Pharmacokinetics

The pharmacokinetics of 5-MeO-DALT are characterized by its quick onset and rapid drop-off . This means that the compound is rapidly absorbed and distributed in the body, and its effects can be felt within minutes of administration. These effects also tend to dissipate quickly . The metabolism and cytochrome P450 inhibition of 5-MeO-DALT have been described in scientific literature

Result of Action

The molecular and cellular effects of 5-MeO-DALT’s action are primarily related to its interaction with the 5-HT receptors and its inhibition of monoamine reuptake. This can lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain, which can cause various psychological effects, including altered perception and mood . In some cases, the compound can cause acute delirium and rhabdomyolysis .

Safety and Hazards

The physiological, neurological, and toxicological actions of N,N-Diallyl-5-methoxytryptamine have not been fully characterized . Only one clinical trial has been published demonstrating the safety of vaporized dosing up to 18 mg .

Future Directions

A range of biotech companies has shown an interest in the development of 5-MeO-DALT formulations for a range of medical indications, most notably depression . Fundamental research will also be needed to increase understanding of the neurophysiological and neural mechanisms that contribute to the potential clinical effects of 5-MeO-DALT and its sustainability and dissemination over time .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h4-7,12-13,18H,1-2,8-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRHWEAUHXYNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239169
Record name N,N-Diallyl-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-5-methoxytryptamine

CAS RN

928822-98-4
Record name 5-MeO-DALT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928822-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diallyl-5-methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928822984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diallyl-5-methoxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30239169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIALLYL-5-METHOXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25VK0QTAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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